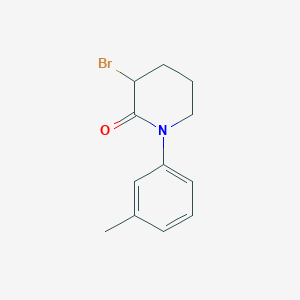
3-Bromo-1-(3-methylphenyl)piperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-Bromo-1-(3-methylphenyl)piperidin-2-one is a brominated piperidinone derivative. Piperidinones are a class of compounds that have been extensively studied due to their pharmacological properties and potential use in medicinal chemistry. The presence of a bromine atom and a 3-methylphenyl group in the compound suggests that it may have unique chemical and physical properties, as well as biological activity.
Synthesis Analysis
The synthesis of brominated piperidinones can involve various strategies, including Michael addition reactions and one-pot synthesis methods. For instance, a related compound, 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one, was synthesized using Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . Similarly, efficient preparation of related piperidin-2-ones has been reported, such as the oxidation of phenyl-substituted piperidinyl ethanol to the corresponding piperidin-2-one . These methods could potentially be adapted for the synthesis of 3-Bromo-1-(3-methylphenyl)piperidin-2-one.
Molecular Structure Analysis
The molecular structure of brominated piperidinones can be elucidated using techniques such as X-ray crystallography. For example, the absolute configuration of related piperidinecarboxylic acid derivatives was determined using X-ray diffraction . Additionally, the crystal structure of a chlorinated piperidinone was analyzed, revealing the conformation of the piperidin-4-one ring and the orientation of substituents . These studies provide insights into the three-dimensional arrangement of atoms in the molecule, which is crucial for understanding its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Brominated piperidinones can undergo various chemical reactions due to the presence of reactive functional groups. The bromine atom can participate in substitution reactions, while the carbonyl group can be involved in condensation reactions. For instance, a Schiff base was prepared by the condensation of a piperidinyl amine with a bromobenzaldehyde . The reactivity of the bromine atom also allows for further functionalization of the molecule, which can be useful in the synthesis of more complex derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated piperidinones can be characterized using spectroscopic and computational methods. Spectroscopic techniques such as FT-IR, FT-Raman, NMR, and UV-Vis provide information about the functional groups and molecular structure . Computational methods like density functional theory (DFT) can predict molecular properties, such as hyperpolarizability and molecular electrostatic potential, which are relevant for understanding the compound's behavior in different environments . Additionally, the thermal stability and optical properties of related compounds have been investigated using TGA/DTA and UV-visible spectral studies .
科学的研究の応用
Chemical Reactions and Synthesis
- "3-Bromo-1-(3-methylphenyl)piperidin-2-one" is involved in chemical reactions such as the formation of 3,4-dipiperidinobutan-2-one and 3-piperidino-3-buten-2-one when piperidine reacts with 3-bromo-3-buten-2-one. This reaction is also influenced by the action of strong bases (Rulev et al., 2003).
Enantiomerically Pure Substances
- The compound is used in the synthesis of enantiomerically pure 3-substituted piperidines from lactam, contributing to asymmetric synthesis and the development of chiral substances (Micouin et al., 1994).
Pharmaceutical Applications
In pharmaceutical research, derivatives of "3-Bromo-1-(3-methylphenyl)piperidin-2-one" are synthesized for potential applications in analgesic and anti-inflammatory treatments. For example, compounds derived from it showed significant analgesic activity without ulcerogenic effects (Chaudhary et al., 2012).
Novel pyrimidine derivatives synthesized from "3-Bromo-1-(3-methylphenyl)piperidin-2-one" have been identified as potential anti-inflammatory agents, demonstrating significant activity in in-vivo tests (Chaydhary, Singh, & Kumarverma, 2015).
Anticancer Potential
- Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids synthesized from "3-Bromo-1-(3-methylphenyl)piperidin-2-one" have been evaluated for their potential as anticancer agents, with some compounds showing strong activity against cancer cells (Rehman et al., 2018).
Chemical Properties and Analysis
- The compound is also used in studies focusing on the chemical properties and analysis of related substances. For example, its enantiomeric resolution and simulation studies have been conducted to understand its chiral properties (Ali et al., 2016).
Safety and Hazards
The safety data sheet (SDS) for 3-Bromo-1-(3-methylphenyl)piperidin-2-one can be found on the Sigma-Aldrich website . It’s always important to refer to the SDS for handling and safety information.
Relevant Papers The relevant papers for 3-Bromo-1-(3-methylphenyl)piperidin-2-one can be found on the Sigma-Aldrich website . Please refer to these for more detailed information.
特性
IUPAC Name |
3-bromo-1-(3-methylphenyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-9-4-2-5-10(8-9)14-7-3-6-11(13)12(14)15/h2,4-5,8,11H,3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZMGTIIQARTMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCCC(C2=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(3-methylphenyl)piperidin-2-one | |
CAS RN |
1342739-36-9 |
Source


|
| Record name | 3-bromo-1-(3-methylphenyl)piperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

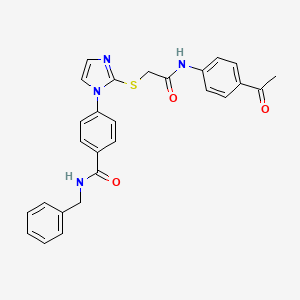
![4-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)-5-methylisoxazole](/img/structure/B2505779.png)
![methyl 2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetate](/img/structure/B2505780.png)
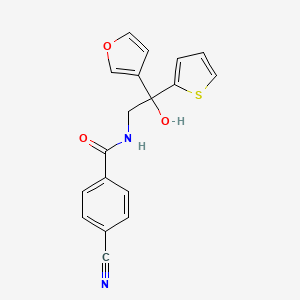
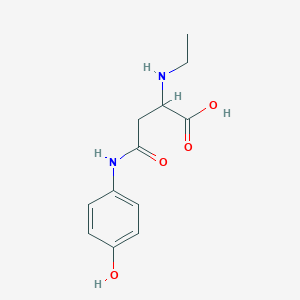
![2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-ethylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2505787.png)

![1-(7-Methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2505790.png)
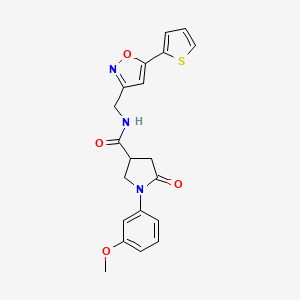
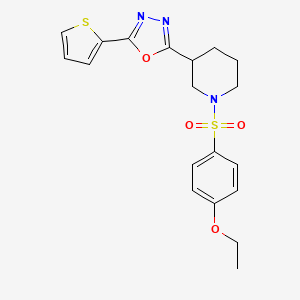

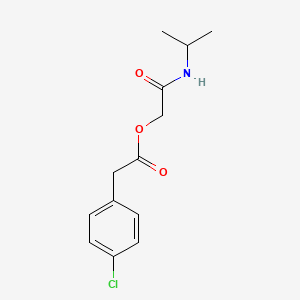
![1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(m-tolyl)ethan-1-one](/img/structure/B2505800.png)
